5,6-Dimethyl-1-benzofuran-3-carboxylic acid
Overview
Description
5,6-Dimethyl-1-benzofuran-3-carboxylic acid is a chemical compound . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran synthesis involves various methods. One of the methods includes the cyclization of aryl acetylenes using transition-metal catalysis . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Molecular Structure Analysis
The molecular weight of 5,6-Dimethyl-1-benzofuran-3-carboxylic acid is 192.21 . The InChI code is 1S/C11H12O3/c1-6-3-8-9 (11 (12)13)5-14-10 (8)4-7 (6)2/h3-4,9H,5H2,1-2H3, (H,12,13) .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, a cocatalysis system (PdI2-thiourea and CBr4) enables a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .Scientific Research Applications
Synthesis and Chemical Properties
5,6-Dimethyl-1-benzofuran-3-carboxylic acid is a compound of interest in synthetic chemistry, particularly in the synthesis of complex organic molecules. For example, it has been utilized in the synthesis of derivatives such as 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione through the treatment with phosphorus pentoxide (PPA), demonstrating its potential in creating structurally complex molecules (Jackson & Marriott, 2002).
Supramolecular Chemistry
1-Benzofuran-2,3-dicarboxylic acid, a related compound, highlights the ability of benzofuran derivatives to engage in organometallic complexes with various metal ions, exhibiting supramolecular interaction synthons. This showcases the versatility of benzofuran derivatives in forming complex structures with metal ions, contributing to the development of supramolecular chemistry (Koner & Goldberg, 2009).
Molecular Docking and Biological Activities
Molecular docking studies of benzofuran-carboxylic acids derivatives have shown that these compounds can serve as inhibitors against cancer and microbial diseases. This indicates the potential of 5,6-Dimethyl-1-benzofuran-3-carboxylic acid derivatives in pharmaceutical research, especially in the design of new drugs with antimicrobial and anticancer properties (Sagaama et al., 2020).
Thermal Stability and Polymer Synthesis
In materials science, benzofuran derivatives have been explored for their thermal stability and applications in polymer synthesis. For instance, new thermally stable copoly(ester–amide)s have been synthesized from diester–dicarboxylic acids containing furan rings, demonstrating the potential of benzofuran derivatives in creating high-performance polymers with excellent thermal properties (Banihashemi & Toiserkani, 2004).
Safety And Hazards
While the specific safety and hazards for 5,6-Dimethyl-1-benzofuran-3-carboxylic acid are not mentioned in the search results, precautions must be taken when handling benzofuran-6-carboxylic acid as it poses safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested .
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
properties
IUPAC Name |
5,6-dimethyl-1-benzofuran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-8-9(11(12)13)5-14-10(8)4-7(6)2/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMLAYXNCVXDOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-1-benzofuran-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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